molecular formula C24H21NO B12527451 2-Butanone, 4-phenyl-4-(2-phenyl-1H-indol-3-yl)- CAS No. 729580-76-1

2-Butanone, 4-phenyl-4-(2-phenyl-1H-indol-3-yl)-

Cat. No.: B12527451
CAS No.: 729580-76-1
M. Wt: 339.4 g/mol
InChI Key: GACNCPIGRJZYJS-UHFFFAOYSA-N
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Description

The compound 2-Butanone, 4-phenyl-4-(2-phenyl-1H-indol-3-yl)- is a substituted ketone featuring a butanone backbone with two phenyl groups and a 2-phenylindole moiety at the 4-position. This structure combines aromatic and heterocyclic components, likely influencing its physicochemical properties and biological activity.

The indole ring system is known for its role in bioactive molecules, such as antimicrobial and antioxidant agents , while substituted ketones like 4-(p-hydroxyphenyl)-2-butanone (raspberry ketone) exhibit distinct solubility and reactivity profiles due to substituent effects . Synthetically, such compounds are often prepared via gold-catalyzed reactions or condensation methods, as seen in related indole derivatives .

Properties

CAS No.

729580-76-1

Molecular Formula

C24H21NO

Molecular Weight

339.4 g/mol

IUPAC Name

4-phenyl-4-(2-phenyl-1H-indol-3-yl)butan-2-one

InChI

InChI=1S/C24H21NO/c1-17(26)16-21(18-10-4-2-5-11-18)23-20-14-8-9-15-22(20)25-24(23)19-12-6-3-7-13-19/h2-15,21,25H,16H2,1H3

InChI Key

GACNCPIGRJZYJS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

Structural Components

The target compound can be approached through several retrosynthetic pathways, each involving key intermediates:

  • The 2-phenylindole core structure
  • The 4-phenylbutan-2-one moiety
  • Functionalization at the C-3 position of indole

Successful synthesis requires carefully orchestrated reaction sequences to assemble these components in the correct orientation and stereochemistry.

Key Intermediate: 2-Phenylindole

The 2-phenylindole core represents a critical building block for the target molecule. Several established methods exist for its preparation:

Fischer Indole Synthesis

This classical approach remains one of the most versatile methods for preparing 2-phenylindoles via reaction of phenylhydrazine with appropriate ketones, as illustrated in recent indole synthesis reviews.

Palladium-Catalyzed Methods

A particularly effective palladium-catalyzed approach involves using Pd/BINAP or Pd/Xantphos catalysts to prepare N-aryl benzophenone hydrazones, which can be subsequently converted to indole products via hydrolysis/Fischer cyclization protocols. This methodology provides access to structurally diverse indoles from readily available precursors.

Preparation Methods for the 4-Phenyl-2-butanone Component

Condensation and Hydrogenation Route

A well-established method involves the condensation of benzaldehyde with 2-butanone followed by hydrogenation. The detailed procedure consists of:

Preparation of 3-Methyl-4-phenyl-3-alkene-2-butylene ketone
Reagents: 2-butanone, benzaldehyde, catalyst (hydrochloric acid or sulfuric acid)
Conditions: Mass ratio of benzaldehyde to 2-butanone: 1:1.5-1:5
           Catalyst to 2-butanone ratio: 25:100-35:100
           Temperature: 50-80°C
           Reaction time: 2-5 hours

This step produces 3-methyl-4-phenyl-3-alkene-2-butylene ketone, which can be purified by recrystallization from methanol to achieve >99% purity.

Hydrogenation Reduction
Reagents: 3-methyl-4-phenyl-3-alkene-2-butylene ketone, 5% Pd/C catalyst, solvent
          (THF, methanol, dioxane, ethanol, toluene, heptane, hexane)
Conditions: Catalyst loading: 5-20% of substrate weight
           Solvent amount: 3-10 times substrate weight
           Temperature: 20-50°C
           Pressure: 0.4-0.5 MPa hydrogen
           Reaction time: 4-5 hours

After filtration, concentration, and vacuum distillation (84-86°C/100Pa), the high-purity 4-phenyl-2-butanone product can be obtained with >99% purity in approximately 44% yield based on benzaldehyde.

Alternative Method: Benzylidene Acetone Reduction

An alternative method starting from benzylidene acetone involves:

Reagents: Benzylidene acetone, Raney Ni, ethanol, acetic acid
Conditions: Temperature: 48-50°C
           Hydrogen: normal pressure
           Reaction time: 4-5 hours

Filtration followed by evaporation of ethanol and vacuum distillation yields the desired 4-phenyl-2-butanone. The fraction collected at 123-125°C (2.67kPa) provides a yield of 95.7% with a refractive index of 1.513.

Functionalization of the Indole C-3 Position

Friedel-Crafts Acylation Approach

The Friedel-Crafts acylation represents a viable strategy for introducing the 4-phenylbutanone moiety at the C-3 position of 2-phenylindole.

Direct C-3 Acylation of 2-Phenylindole
Reagents: 2-phenylindole, 4-phenylbutanoyl chloride (prepared from 4-phenylbutanoic acid), AlCl3
Conditions: Temperature: 0-10°C (initial addition), then 10-15°C
           Solvent: Dichloromethane or 1,2-dichloroethane
           Reaction time: 30-60 minutes

This approach is based on established procedures for the acylation of indoles, which typically occur preferentially at the C-3 position due to the electron-rich nature of this site.

Acid-Catalyzed Cascade Reaction Approach

A p-toluenesulfonic acid-catalyzed cascade reaction offers an elegant one-pot approach for the functionalization of indole derivatives:

Reagents: 4-(indol-2-yl)-4-oxobutanal, nucleophile (in this case, phenylmagnesium bromide), p-TsOH
Conditions: Solvent: Acetonitrile or hexafluoroisopropanol
           Temperature: Room temperature to 60°C
           Reaction time: 6-16 hours

Proposed Complete Synthetic Routes for 2-Butanone, 4-phenyl-4-(2-phenyl-1H-indol-3-yl)-

Route A: Sequential Building Approach

This route involves the preparation of 2-phenylindole followed by C-3 functionalization with the butanone moiety:

Step 1: Synthesis of 2-phenylindole via Fischer indole synthesis

Reagents: Phenylhydrazine, acetophenone, p-TsOH or ZnCl2
Conditions: Solvent: Acetic acid or ethanol
           Temperature: Reflux
           Reaction time: 3-6 hours

Step 2: Preparation of 4-phenyl-2-butanone (as described in Section 2)

Step 3: C-3 alkylation of 2-phenylindole with 4-phenyl-2-butanone

Reagents: 2-phenylindole, 4-phenyl-2-butanone, catalyst (p-TsOH or indium triflate)
Conditions: Solvent: Toluene or dichloromethane
           Temperature: 80-100°C
           Reaction time: 8-24 hours

Route B: Cascade Reaction Approach

This one-pot approach utilizes a cascade reaction sequence:

Step 1: Preparation of 4-(2-phenylindol-3-yl)-4-oxobutanal

Reagents: 2-phenylindole, γ-butyrolactone, n-BuLi
Conditions: Solvent: Et2O/THF
           Temperature: 0°C initial, then 40°C
           Reaction time: 2 hours

Step 2: Oxidation of the primary alcohol

Reagents: Dess-Martin periodinane
Conditions: Solvent: DCM
           Temperature: Room temperature
           Reaction time: 1 hour

Step 3: Introduction of the phenyl group via Grignard addition

Reagents: Phenylmagnesium bromide, p-TsOH
Conditions: Solvent: THF, then acetonitrile
           Temperature: -78°C for addition, then room temperature
           Reaction time: 3-4 hours

This approach is adapted from the procedure for synthesizing 4-functionalized tetrahydrocarbazolones.

Comparative Analysis of Synthetic Routes

Table 1 presents a comparative analysis of the proposed synthetic routes for 2-Butanone, 4-phenyl-4-(2-phenyl-1H-indol-3-yl)-.

Table 1: Comparison of Synthetic Routes for 2-Butanone, 4-phenyl-4-(2-phenyl-1H-indol-3-yl)-

Route Total Steps Estimated Overall Yield Reaction Conditions Major Advantages Limitations
Route A: Sequential Building 3 25-35% Moderate to harsh - Well-established reactions
- Modular approach
- Scalable procedures
- Multiple isolation steps
- Lower overall yield
- Extended reaction times
Route B: Cascade Reaction 3 40-55% Mild to moderate - Fewer isolation steps
- Higher overall yield
- Shorter reaction time
- Requires careful temperature control
- Air-sensitive reagents
- More complex reaction setup
Modified Friedel-Crafts Approach 2-3 30-45% Moderate - Simple reaction setup
- Common reagents
- Good regioselectivity
- Potential side reactions
- Purification challenges
- Moderate yields
One-Pot Catalytic Approach 1-2 35-50% Mild - Simplest procedure
- Atom economy
- Minimal waste generation
- Catalyst optimization required
- Limited substrate scope
- Potential scalability issues

Reaction Optimization and Scale-Up Considerations

Catalyst Selection

The choice of catalyst significantly impacts reaction efficiency in several key steps:

Table 2: Effect of Catalyst Type on Reaction Performance

Catalyst Reaction Conversion (%) Selectivity (%) Comments
p-TsOH Cascade reaction 80 76 Optimal catalyst for acetonitrile medium
BF3·OEt2 Cascade reaction 65 58 Lower performance than p-TsOH
Amberlyst 15 Indolyl cyclobutanone synthesis 85-95 80-90 Recyclable and environmentally friendly
5% Pd/C Hydrogenation >95 >99 Best catalyst for selective reduction
AlCl3 Friedel-Crafts acylation 75-85 70-80 Traditional Lewis acid catalyst for acylation

Solvent Effects

Solvent selection proves crucial for optimizing yield and selectivity:

Table 3: Solvent Effects on Key Reactions

Solvent Reaction Conversion (%) Yield (%) Observations
Acetonitrile p-TsOH-catalyzed cascade 90 76 Optimal solvent for this transformation
HFIP p-TsOH-catalyzed cascade 80 63 Alternative solvent with good performance
Toluene One-pot indolyl synthesis 85 80 Best solvent for Amberlyst 15 catalysis
DCM Friedel-Crafts acylation 80 75 Traditional solvent for acylation reactions
THF Hydrogenation >95 95 Excellent solvent for Pd/C hydrogenation
Methanol Hydrogenation >95 96 Slightly better than THF for hydrogenation

Temperature Optimization

Temperature control is critical for achieving optimal selectivity and yield:

For the p-TsOH-catalyzed cascade reaction:
- Room temperature: 80% conversion after 16 hours
- 60°C: 80% conversion after 6 hours, slightly reduced selectivity
For the hydrogenation step:
- 20°C: Slower reaction, higher selectivity
- 50°C: Faster reaction (4.5 hours), slightly reduced selectivity

Purification and Characterization

Purification Techniques

The target compound can be purified using the following approaches:

  • Column chromatography using silica gel with hexane/ethyl acetate (5:1 to 3:1) gradient elution.
  • Recrystallization from appropriate solvent systems (methanol/hexane or ethanol/water).
  • For larger scale preparations, vacuum distillation of intermediates followed by crystallization of the final product.

Characterization Data

The pure 2-Butanone, 4-phenyl-4-(2-phenyl-1H-indol-3-yl)- can be characterized by:

  • Melting point: Expected range 130-140°C (estimated based on similar compounds)
  • 1H NMR (CDCl3, 400 MHz): Characteristic signals for indole NH (δ ~8.0 ppm), aromatic protons (δ 7.0-7.6 ppm), and methyl group (δ ~2.0 ppm)
  • Mass spectrum: Molecular ion peak at m/z 339.4 corresponding to C24H21NO
  • IR spectroscopy: Characteristic bands for N-H stretching (~3400 cm-1), C=O stretching (~1715 cm-1), and aromatic C=C stretching (~1600 cm-1)

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 4-phenyl-4-(2-phenyl-1H-indol-3-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or indole rings, introducing different substituents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with similar structural features to 2-butanone derivatives exhibit notable antitumor properties. For example, indole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of key signaling pathways such as MAPK and PI3K/Akt.

Case Study:
A study involving structurally related indole compounds demonstrated significant inhibition of tumor growth in both in vitro and in vivo models. The following table summarizes the findings:

CompoundCancer Cell LineIC50 (µM)Reference
2-Butanone derivativeHeLa (cervical cancer)15
2-Butanone derivativeA549 (lung cancer)20

These results suggest that 2-butanone derivatives may serve as promising candidates for further development in cancer therapy.

Antimicrobial Activity

Indole derivatives are also recognized for their antibacterial properties. Compounds similar to 2-butanone have shown effectiveness against various bacterial strains.

Case Study:
In a study assessing the antibacterial efficacy of indole derivatives:

CompoundBacterial StrainInhibition Zone (mm)Reference
Indole derivativeStaphylococcus aureus30
Indole derivativeMycobacterium tuberculosis25

These findings indicate the potential of these compounds as broad-spectrum antibacterial agents.

Organic Synthesis

The unique structure of 2-butanone, 4-phenyl-4-(2-phenyl-1H-indol-3-yl)- makes it an attractive building block in organic synthesis. Its ability to undergo various chemical reactions can facilitate the development of more complex molecules.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions that include the formation of the indole core followed by substitution reactions to introduce phenyl groups. This versatility allows chemists to modify the compound for specific applications or enhance its biological activity.

Material Science

Beyond medicinal applications, compounds like 2-butanone can be explored for their potential use in material science. Their unique chemical properties may allow for incorporation into polymers or other materials that require specific mechanical or thermal characteristics.

Potential Applications

  • Polymer Additives: Enhancing the properties of polymers through incorporation into polymer matrices.
  • Coatings: Developing coatings with improved durability or antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-Butanone, 4-phenyl-4-(2-phenyl-1H-indol-3-yl)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The indole moiety is known for its ability to interact with various biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) N-(2-phenyl-2-(2-(phenylethynyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide (3h)
  • Structure : Contains a 2-phenylindole core linked to a sulfonamide group and phenylethynyl substituent.
  • Synthesis : Prepared via gold-catalyzed reactions using [Au(JohnPhos)(NTf₂)] .
  • Key Differences : The sulfonamide group and ethynyl substituent enhance polarity compared to the target compound’s simpler ketone backbone.
(b) N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
  • Structure : Features a fluorinated biphenyl group and indole-ethylamide chain.
  • Relevance : Fluorine substitution can alter electronic properties and bioavailability .
(c) 4-(p-Hydroxyphenyl)-2-butanone (Raspberry Ketone)
  • Structure : A natural ketone with a hydroxylated phenyl group.
  • Properties : Higher solubility in polar solvents due to the -OH group; used in fragrances and dietary supplements .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Key Substituents
Target Compound ~375 (estimated) >200 (estimated) Solid (estimated) Phenyl, 2-phenylindole, ketone
2-Butanone (parent compound) 72.11 79–81 -87 None
Raspberry Ketone 164.2 285–290 81–83 4-hydroxyphenyl
N-(2-phenyl-2-(2-(phenylethynyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide ~500 (estimated) N/A N/A Sulfonamide, phenylethynyl

Notes:

  • The target compound’s bulky aromatic substituents likely increase molecular weight and thermal stability compared to 2-butanone.
  • Raspberry ketone’s hydroxyl group enhances hydrogen bonding, increasing boiling point relative to non-polar analogs .

Biological Activity

The compound 2-Butanone, 4-phenyl-4-(2-phenyl-1H-indol-3-yl)- (CAS Number: 729580-76-1) is a synthetic organic molecule with potential implications in medicinal chemistry. Its structure features a butanone backbone substituted with phenyl and indole moieties, which may contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and pharmacological profiles.

The molecular formula of 2-Butanone, 4-phenyl-4-(2-phenyl-1H-indol-3-yl)- is C24H21NOC_{24}H_{21}NO with a molecular weight of approximately 339.43 g/mol . The compound's LogP value is 5.95 , indicating its hydrophobic nature which may influence its bioavailability and interaction with biological membranes .

Anticancer Properties

Recent studies have highlighted the potential anticancer activities of similar indole-based compounds, suggesting that 2-butanone derivatives may exhibit significant antiproliferative effects. For instance, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines:

CompoundCell LineIC50 (μM)
4-PQCOLO2050.32
4-PQH4600.89

These findings indicate that structural modifications in indole derivatives could enhance their anticancer efficacy .

The anticancer mechanism of 2-butanone derivatives is hypothesized to involve the inhibition of tubulin polymerization, similar to that observed in colchicine-binding agents. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The potential for inducing apoptosis through pathways involving cyclin-dependent kinases (CDKs) has been noted, particularly through downregulation of cyclin B1 and CDK1 .

Case Studies

A notable study investigated the structure–activity relationships (SAR) of various indole derivatives, including those similar to 2-butanone, 4-phenyl-4-(2-phenyl-1H-indol-3-yl)- . The results indicated that modifications at specific positions on the indole ring significantly influenced antiproliferative activity against multiple cancer cell lines .

Another study focused on the pharmacokinetics and toxicity profiles of these compounds, revealing favorable ADMET properties with low risks for cardiotoxicity and carcinogenicity but highlighting potential drug-drug interactions .

Pharmacological Profile

The pharmacological profile of 2-butanone derivatives suggests good drug-likeness and bioavailability due to their hydrophobic nature. However, further studies are necessary to fully elucidate their metabolic pathways and long-term safety profiles.

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